

Core Compound Overview: 1-Iodo-2-butene

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Compound of Interest

Compound Name:	1-Iodo-2-butene
CAS No.:	627-24-7
Cat. No.:	B3275544

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This technical guide provides a comprehensive overview of **1-iodo-2-butene**, a halogenated alkene of interest in organic synthesis and as a potential building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its prospective applications in the field of drug development.

Chemical Identity and Synonyms

1-iodo-2-butene is an organoiodine compound and a derivative of butene. It exists as two geometric isomers, (E)- and (Z)-**1-iodo-2-butene**. The (E)-isomer is more commonly referenced in chemical literature.

- IUPAC Name: (2E)-1-iodobut-2-ene
- CAS Number: 627-24-7 (for the (E)-isomer)[1][2]
- Molecular Formula: C₄H₇I[1][2][3]
- Synonyms: (E)-1-iodobut-2-ene, (E)-1-iodo-but-2-ene, 1-iodobut-2-ene, 2-Butene, 1-iodo-[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of (E)-**1-iodo-2-butene**. The data presented is a combination of estimated and computed values from chemical databases.

Property	Value	Source
Molecular Weight	182.00 g/mol	PubChem[3]
Boiling Point	109.77 °C (estimated)	ChemicalBook[4]
Exact Mass	181.95925 Da	PubChem[3]
XLogP3-AA	2.3	PubChem[3]
Hydrogen Bond Donor Count	0	PubChem[3]
Hydrogen Bond Acceptor Count	0	PubChem[3]
Rotatable Bond Count	1	PubChem[3]
Topological Polar Surface Area	0 Å ²	PubChem[3]
Complexity	30.6	PubChem[3]

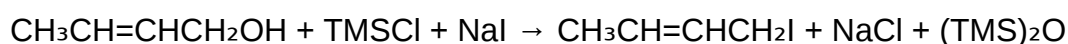
Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **1-iodo-2-butene** is not readily available in the public domain, a plausible and detailed methodology can be derived from established reactions for the synthesis of allylic iodides from allylic alcohols. The following protocol describes the conversion of 2-buten-1-ol to **1-iodo-2-butene**.

Synthesis of 1-Iodo-2-butene from 2-Buten-1-ol

This protocol is based on the iodination of allylic alcohols using hydrogen iodide generated in situ from chlorotrimethylsilane and sodium iodide. This method is effective for producing allylic iodides under mild conditions.

Reaction Scheme:



Materials and Equipment:

- Reagents:
 - (E)-2-Buten-1-ol (crotyl alcohol)
 - Chlorotrimethylsilane (TMSCl)
 - Sodium iodide (NaI)
 - Acetonitrile (anhydrous)
 - Diethyl ether
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution
 - Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
 - Brine (saturated aqueous NaCl solution)
 - Anhydrous magnesium sulfate (MgSO_4)
- Equipment:
 - Round-bottom flask with a magnetic stir bar
 - Septum and nitrogen/argon inlet
 - Syringes
 - Separatory funnel
 - Rotary evaporator
 - Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve sodium iodide (1.2 equivalents) in anhydrous acetonitrile. Stir the suspension at room temperature.
- **Addition of Alcohol:** To the stirring suspension, add (E)-2-buten-1-ol (1.0 equivalent) via syringe.
- **Initiation of Reaction:** Cool the mixture to 0 °C in an ice bath. Slowly add chlorotrimethylsilane (1.2 equivalents) dropwise via syringe over 10-15 minutes.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting alcohol.
- **Work-up:** Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude **1-iodo-2-butene**.
- **Purification:** The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexane) to yield the pure **1-iodo-2-butene**.

Applications in Drug Development and Medicinal Chemistry

1-iodo-2-butene, as an allylic iodide, is a reactive alkylating agent. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions. This reactivity makes it a useful intermediate in organic synthesis and potentially in drug development for the covalent modification of lead compounds.

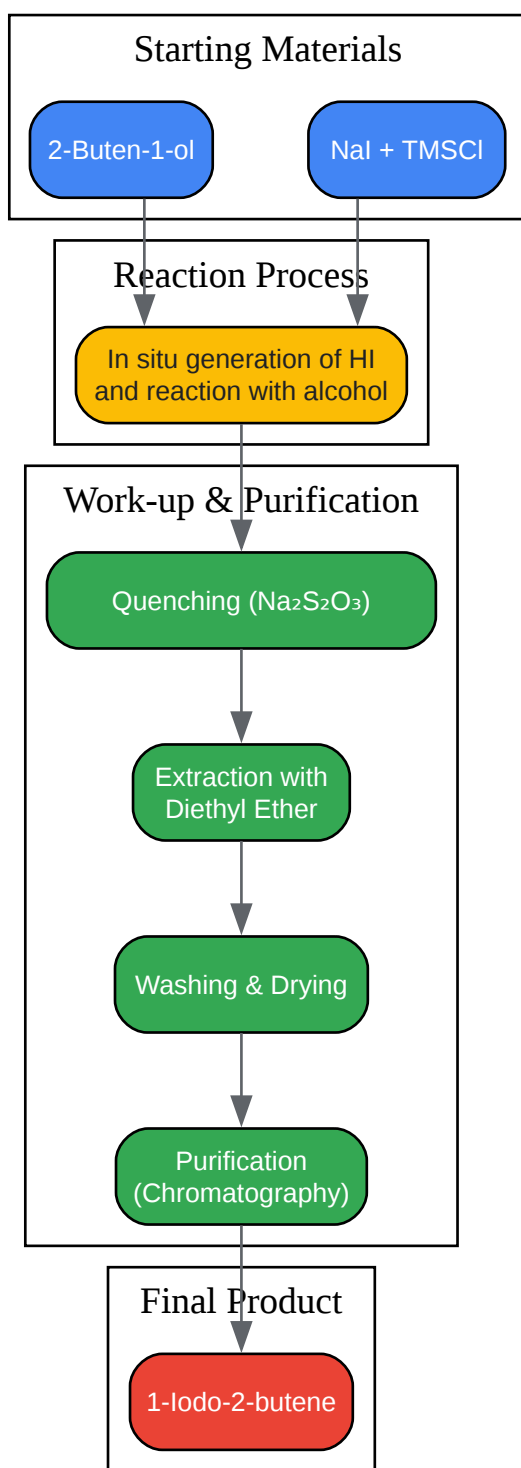
Key Potential Applications:

- Alkylation of Nucleophiles: It can be used to introduce the butenyl group onto various nucleophiles such as amines (N-alkylation), phenols/alcohols (O-alkylation), and thiols (S-alkylation), which are common functionalities in drug scaffolds.[5]
- Modulation of Physicochemical Properties: The introduction of a small, somewhat lipophilic butenyl group can be used to fine-tune the properties of a drug candidate.[5] This can influence:
 - Lipophilicity: Affecting the molecule's ability to cross cell membranes.[5]
 - Binding Affinity: The alkyl chain can establish van der Waals interactions within the target's binding pocket, potentially increasing affinity and selectivity.[5]
 - Metabolic Stability: Alkylation can block metabolically labile sites on a molecule, thereby increasing its biological half-life.[5]

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of **1-iodo-2-butene** from 2-buten-1-ol.

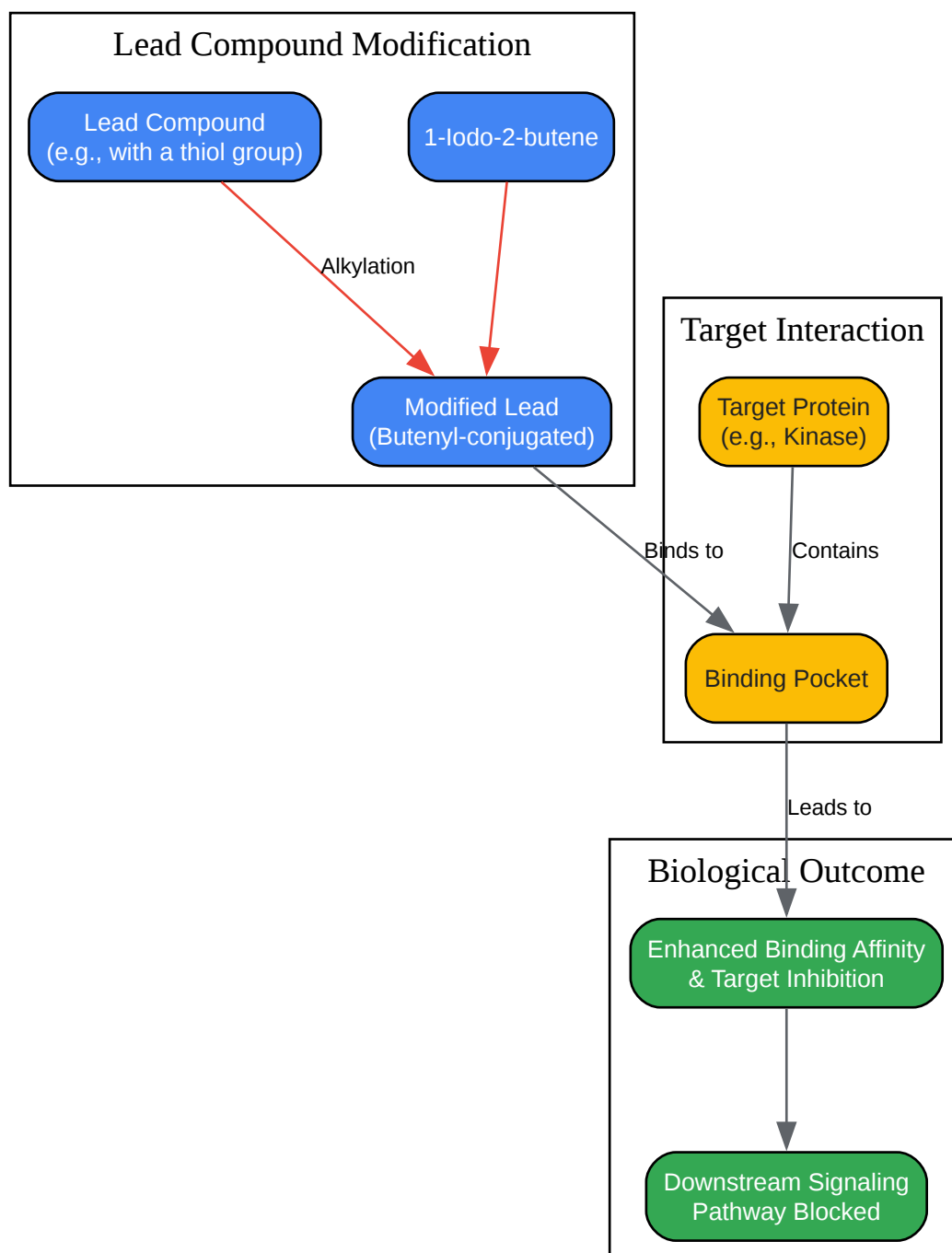


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Caption: Synthetic workflow for **1-iodo-2-butene**.

Conceptual Signaling Pathway Modification

This diagram illustrates the conceptual use of **1-iodo-2-butene** in drug development to covalently modify a lead compound, thereby altering its interaction with a biological target (e.g., a protein kinase).



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Caption: Conceptual use in covalent drug design.

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References

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- [4. \(E\)-1-Iodo-2-butene CAS#: 38169-04-9 \[m.chemicalbook.com\]](https://m.chemicalbook.com)
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